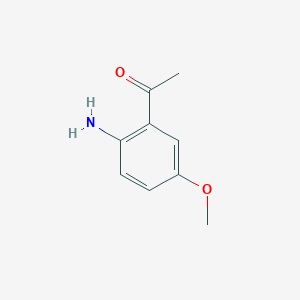

1-(2-Amino-5-methoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIZPQBLTIMSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343705 | |

| Record name | 1-(2-Amino-5-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23042-77-5 | |

| Record name | 1-(2-Amino-5-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2 Amino 5 Methoxyphenyl Ethanone

Classical Multi-Step Synthesis Pathways for the Compound

The most established route for the synthesis of 1-(2-Amino-5-methoxyphenyl)ethanone is a linear, multi-step process that begins with a commercially available starting material, anisole. This pathway involves three core transformations: Friedel-Crafts acylation, regioselective nitration, and subsequent reduction of the nitro group.

Step 1: Friedel-Crafts Acylation of Anisole The synthesis typically commences with the Friedel-Crafts acylation of anisole with an acylating agent like acetyl chloride or acetic anhydride (B1165640). A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to generate the acylium ion electrophile. The methoxy (B1213986) group (-OCH₃) on anisole is an activating, ortho, para-directing group. Due to steric hindrance from the methoxy group, the para-substituted product, 4-methoxyacetophenone, is the major isomer formed. iitm.ac.inchemijournal.com

Step 2: Regioselective Nitration of 4-Methoxyacetophenone The second step involves the electrophilic aromatic substitution (nitration) of 4-methoxyacetophenone. This is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of the substituents on the ring are crucial for regioselectivity. The methoxy group directs electrophiles to the ortho position (C2), while the acetyl group (a meta-director) directs to the same position (C2 relative to the acetyl group is C3 relative to the methoxy group). This synergistic directing effect strongly favors the formation of 5-methoxy-2-nitroacetophenone.

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group in 5-methoxy-2-nitroacetophenone to an amino group, yielding the target compound. A common and efficient method for this transformation is catalytic hydrogenation, employing hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. commonorganicchemistry.commasterorganicchemistry.com This method is favored for its high chemoselectivity, cleanly reducing the nitro group without affecting the ketone or the aromatic ring.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| 1 | Anisole | Acetyl chloride/Acetic anhydride, AlCl₃ | 4-Methoxyacetophenone | High (major para-isomer) |

| 2 | 4-Methoxyacetophenone | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 5-Methoxy-2-nitroacetophenone | Good |

| 3 | 5-Methoxy-2-nitroacetophenone | H₂, Pd/C, Methanol/Ethanol | This compound | Excellent |

Convergent and Divergent Synthetic Approaches to the Compound

While the classical linear synthesis is common, convergent and divergent strategies offer advantages in terms of efficiency and the creation of molecular diversity.

Divergent Synthesis: In a divergent approach, a core molecule is synthesized and then used as a starting point to create a library of related compounds. This compound is an excellent scaffold for divergent synthesis. The primary amino group can be readily acylated, alkylated, or transformed into various other functional groups. Similarly, the ketone functionality can undergo reactions such as reduction, condensation, or conversion to an oxime, allowing for the generation of a diverse set of derivatives from a single, common intermediate.

Catalytic Methods in Compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder, more efficient, and selective reaction pathways.

Solid Acid Catalysts in Friedel-Crafts Acylation: To overcome the environmental and handling issues associated with stoichiometric AlCl₃, heterogeneous solid acid catalysts such as zeolites (e.g., H-Beta, H-Y, H-ZSM-5) and modified clays have been employed for the acylation of anisole. iitm.ac.inacs.org These catalysts are reusable, non-corrosive, and can lead to high selectivity for the desired para-isomer, 4-methoxyacetophenone. chemijournal.com Their shape-selective properties can minimize the formation of the ortho isomer.

Catalytic Hydrogenation for Nitro Reduction: As mentioned, catalytic hydrogenation with Pd/C is the premier method for reducing the nitro group to an amine. commonorganicchemistry.commasterorganicchemistry.com This heterogeneous catalytic process offers high yields (often >90%) and operates under relatively mild conditions of temperature and pressure. commonorganicchemistry.com The catalyst is easily removed by filtration, simplifying product purification. Other catalysts, such as platinum or nickel-based systems, can also be used, though Pd/C is generally preferred for its selectivity. researchgate.net

| Reaction Step | Catalytic Method | Catalyst | Advantages |

| Friedel-Crafts Acylation | Heterogeneous Catalysis | Zeolites (H-Beta, H-Y), Clays | Reusable, non-corrosive, high para-selectivity, environmentally benign. iitm.ac.inacs.org |

| Nitro Group Reduction | Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | High yield, high chemoselectivity, mild conditions, easy catalyst removal. commonorganicchemistry.commasterorganicchemistry.comfujifilm.com |

Stereoselective and Regioselective Synthesis of the Compound

As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis. However, regioselectivity is of paramount importance at two key stages of the classical synthesis.

Regiocontrol in Friedel-Crafts Acylation: The acylation of anisole can yield both ortho- and para-methoxyacetophenone. The methoxy group's electronic effect activates both positions, but the steric bulk of the methoxy group generally favors acylation at the less hindered para position. researchgate.netchemistrysteps.com The choice of catalyst and reaction conditions can further influence the ortho/para ratio. The use of shape-selective solid acid catalysts like zeolites can significantly enhance the selectivity for the desired para-isomer. iitm.ac.inchemijournal.com

Regiocontrol in Nitration: The nitration of 4-methoxyacetophenone is a critical regioselective step. The outcome is governed by the combined directing effects of the existing substituents.

-OCH₃ group (at C4): Strongly activating, ortho, para-director. It directs the incoming electrophile (NO₂⁺) to positions C3 and C5.

-COCH₃ group (at C1): Moderately deactivating, meta-director. It directs the incoming electrophile to positions C3 and C5.

Both groups cooperatively direct the nitration to the C3 (or C5) position. Since the position ortho to the powerful activating methoxy group is highly favored, the nitronium ion adds almost exclusively at this position, leading to 5-methoxy-2-nitroacetophenone with high regioselectivity. libretexts.org

An alternative strategy to achieve absolute regiocontrol is Directed ortho-Metalation (DoM) . In this approach, a directing metalation group (DMG) chelates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. uwindsor.cawikipedia.orgwikiwand.com For instance, the methoxy group of 4-methoxyacetophenone could potentially be used to direct lithiation to the C3 position, followed by quenching with an electrophilic aminating agent to install the amino group directly, bypassing the nitration/reduction sequence.

Novel Reagent Applications in Compound Preparation

Recent advancements have focused on developing "greener" and safer reagents for classical transformations.

Greener Friedel-Crafts Catalysts: Beyond zeolites, ionic liquids and deep eutectic solvents (e.g., [CholineCl][ZnCl₂]₃) have been explored as both catalysts and environmentally benign solvents for Friedel-Crafts acylation, offering high yields and reusability. iitm.ac.in

Alternative Nitrating Agents: The use of mixed nitric and sulfuric acids poses significant hazards and creates corrosive waste. Greener alternatives are being actively researched. These include:

Dinitrogen pentoxide (N₂O₅): An effective and eco-friendly nitrating agent that can be used in organic solvents or even liquefied gases, reducing acidic waste. nih.gov

Metal Nitrates in Acetic Acid: Reagents like calcium nitrate (Ca(NO₃)₂) in glacial acetic acid, often assisted by microwave irradiation, provide a safer and less corrosive medium for nitration. gordon.edu

Recyclable Organic Nitrating Reagents: N-nitro saccharin, activated by a Lewis acid under solvent-minimized ball-milling conditions, represents a mechanochemical approach that improves green metrics. rsc.org

Process Optimization for Compound Synthesis

Optimizing the synthesis of this compound is crucial for industrial applications, focusing on improving yield, safety, and efficiency while reducing cost and environmental impact.

Use of Microchannel Reactors: Continuous flow synthesis using microchannel reactors offers significant advantages over traditional batch processing for hazardous reactions like nitration and highly exothermic reactions like catalytic hydrogenation. osti.govstevens.edu

Enhanced Safety: The small reactor volume minimizes the risk associated with handling explosive nitrating mixtures or managing exothermic events. microflutech.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing, leading to faster reactions, higher yields, and fewer byproducts. researchgate.net

Process Control: Residence time, temperature, and reagent stoichiometry can be precisely controlled, allowing for rapid optimization and consistent product quality.

Optimization of Reaction Conditions: For the classical batch synthesis, optimization involves systematically varying parameters such as catalyst loading, reaction temperature, solvent, and reactant molar ratios to maximize yield and selectivity while minimizing reaction time and waste generation. For example, in the Friedel-Crafts acylation of anisole, optimizing the anisole-to-acylating agent ratio and the amount of solid acid catalyst can significantly improve the conversion and selectivity for the para-product. chemijournal.com

Challenges and Limitations in Compound Synthesis

Despite the established synthetic routes, several challenges and limitations persist in the preparation of this compound.

Harsh Reaction Conditions and Waste Generation: The classical nitration step utilizes a highly corrosive and hazardous mixture of nitric and sulfuric acids. This process generates significant amounts of acidic waste, posing environmental disposal challenges. rsc.orgfrontiersin.org Similarly, the traditional use of stoichiometric AlCl₃ in the acylation step produces large quantities of aluminum-containing waste upon aqueous workup.

Potential for Side Reactions:

Over-nitration: In the nitration step, there is a risk of introducing a second nitro group onto the aromatic ring if the reaction conditions are not carefully controlled. frontiersin.org

Demethylation: In Friedel-Crafts acylation, particularly with strong Lewis acids, the methoxy group can sometimes be cleaved to form a phenolic byproduct. rsc.org

Cyclization during Reduction: In the hydrogenation of some ortho-nitroacetophenones, internal cyclization can occur, leading to byproducts like indolinones, although this is less common for this specific substitution pattern. researchgate.net

Mechanistic Investigations of 1 2 Amino 5 Methoxyphenyl Ethanone Reactions

Elucidation of Reaction Mechanisms Involving the Compound

The reaction mechanisms for 1-(2-Amino-5-methoxyphenyl)ethanone are often inferred from its synthetic preparations and the characteristic reactions of its functional groups. Two common synthetic routes provide a basis for mechanistic discussion: the reduction of a nitro precursor and the condensation of an aldehyde with an anhydride (B1165640).

One prevalent synthesis involves the reduction of 1-(5-methoxy-2-nitrophenyl)ethanone. This transformation typically uses iron powder in the presence of an acid like hydrochloric acid. The mechanism for this iron-acid reduction of an aromatic nitro group is a complex heterogeneous process involving a series of single-electron transfers. The iron metal acts as the reducing agent, transferring electrons to the nitro group, while the acid serves as a proton source. The reaction proceeds through several intermediate species, including nitroso and hydroxylamine (B1172632) derivatives, before yielding the final amino group.

Another synthetic method is the condensation reaction between 2-amino-5-methoxybenzaldehyde (B1606155) and acetic anhydride, which is catalyzed by a base such as pyridine. This reaction likely proceeds through the formation of an imine intermediate, which is then hydrolyzed to produce the final ketone product.

Beyond its synthesis, the compound undergoes reactions typical of aromatic aminoketones. For instance, the amino group can be acylated to protect it during subsequent reactions, such as nitration. The mechanism of N-acylation involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent like acetyl chloride.

Intermediates and Transition States in Compound Transformations

The transformation of this compound and its precursors involves several key intermediates and transition states.

In the synthesis from 2-amino-5-methoxybenzaldehyde and acetic anhydride, an imine intermediate is formed. The reaction is initiated by the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration, often acid or base-catalyzed, to form the C=N double bond of the imine. The transition state for this dehydration step involves the concerted departure of a water molecule.

For the reduction of the nitro precursor, 1-(5-methoxy-2-nitrophenyl)ethanone, the reaction on the surface of the iron catalyst is believed to involve short-lived, highly reactive intermediates. The progression from the nitro group (-NO₂) to the amino group (-NH₂) involves the following intermediates:

Nitroso derivative: Ar-N=O

Hydroxylamine derivative: Ar-NHOH

Each step of this reduction involves electron and proton transfers, with corresponding transition states that are influenced by the acidic medium and the solid catalyst surface.

In reactions where the ketone's α-carbon acts as a nucleophile, such as in an aldol (B89426) condensation, an enolate intermediate is crucial. The formation of the enolate occurs by deprotonation of the α-carbon, creating a resonance-stabilized anion. The transition state for enolate formation is influenced by the base used and the solvent environment.

Kinetic Isotope Effects in Reactions of the Compound

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by observing the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.org While specific KIE studies on this compound are not widely documented, the principles can be applied to understand its potential reaction mechanisms.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For example, if the deprotonation of the α-carbon to the ketone were the rate-limiting step in an aldol-type reaction, one would expect a significant primary KIE (kH/kD > 1) upon replacing the α-hydrogens with deuterium. The magnitude of this effect can provide information about the symmetry of the transition state. princeton.edu

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. libretexts.org These effects are typically smaller but can still provide valuable mechanistic information. wikipedia.org For instance, in a nucleophilic substitution reaction at the carbonyl carbon, a change in hybridization from sp² to sp³ occurs. A secondary KIE could be measured by isotopically labeling the α-hydrogens. An inverse SKIE (kH/kD < 1) might be observed in this case, consistent with the tightening of the C-H bending vibrations as the hybridization changes from sp² to sp³. wikipedia.org

The study of KIEs could differentiate between proposed mechanisms, such as distinguishing between SN1 and SN2 pathways in reactions involving the aromatic ring or side chain, or clarifying the nature of hydrogen transfer steps in enzymatic reactions if the compound were a substrate. wikipedia.orgnih.gov

Solvent Effects on Compound Reactivity

The choice of solvent can significantly impact the rate, yield, and even the mechanism of reactions involving this compound. The compound's polarity, due to the amino, methoxy (B1213986), and carbonyl groups, means its reactivity is sensitive to the solvent's properties, such as polarity, proticity, and coordinating ability.

In a patented process for a related compound, 1-(2′,5′-dimethoxyphenyl)-2-amino ethanone, the use of a mixed solvent system of tetrahydrofuran (B95107) and water was found to considerably enhance the reaction speed. google.com Similarly, conducting an acylation step in an acetone-water mixture was reported to improve yield and simplify the work-up process. google.com These examples highlight how mixed solvent systems can be optimized to balance reactant solubility and reaction rates.

Generally, for reactions involving charged intermediates or transition states, polar solvents are preferred as they can stabilize these species. For example:

SN1-type reactions: Polar protic solvents would stabilize the formation of a carbocation intermediate, accelerating the reaction.

SN2-type reactions: The effect is more complex. Polar aprotic solvents like DMSO or DMF are often ideal as they can solvate the cation but leave the nucleophile relatively "bare" and more reactive.

Enolate formation: Polar aprotic solvents are typically used for reactions involving enolates to avoid protonating the highly basic intermediate.

The table below summarizes the expected effects of different solvent classes on reactions this compound might undergo.

| Reaction Type | Solvent Class | Effect on Reactivity | Example Solvent |

|---|---|---|---|

| SN1-type Reaction | Polar Protic | Accelerates reaction by stabilizing carbocation intermediate and leaving group. | Water, Ethanol |

| SN2-type Reaction | Polar Aprotic | Accelerates reaction by solvating the counter-ion of the nucleophile. | Acetone, DMF |

| Enolate Formation/Reaction | Polar Aprotic | Favored, as it does not protonate the enolate intermediate. | THF, Diethyl ether |

| Reduction with NaBH4 | Polar Protic | Typically used to protonate the resulting alkoxide intermediate. | Methanol, Ethanol |

Influence of Catalysis on Compound Reaction Pathways

Catalysis is essential for controlling the reaction pathways, rates, and selectivity of transformations involving this compound. Different types of catalysts can be employed, including acid, base, metal, and biocatalysts.

Acid/Base Catalysis:

Acid catalysts , such as hydrochloric acid, are used in the reduction of the nitro precursor with iron. They act as a proton source, facilitating the reduction sequence. Acids can also catalyze the hydrolysis of imines or acetals.

Base catalysts , like pyridine, are used in condensation reactions to facilitate the formation of imine intermediates. They can also be used to generate enolates from the ketone for subsequent alkylation or condensation reactions.

Metal Catalysis:

Transition metals are widely used. Iron powder is a classic heterogeneous catalyst for nitro group reduction. Other metals, like palladium on carbon (Pd/C), are used for catalytic hydrogenation, which can also reduce nitro groups or potentially the ketone under different conditions. Rhodium catalysts have been used in ring-expansion reactions of related indanone structures, demonstrating the potential for C-C bond activation. rsc.org

Biocatalysis and Organocatalysis:

Enzymes (biocatalysts) offer high selectivity under mild conditions. encyclopedia.pub For example, a lipase (B570770) or an alcohol dehydrogenase could potentially be used for the enantioselective reduction of the ketone group to a chiral alcohol.

Chiral primary amines, derived from amino acids, have been used as heterogeneous organocatalysts in asymmetric reactions of other ketones. nih.gov Such catalysts could be applied to reactions of this compound to achieve stereocontrol. nih.gov

The table below provides examples of catalysts and their roles in reactions relevant to the compound.

| Catalyst Type | Specific Catalyst | Reaction | Role of Catalyst |

|---|---|---|---|

| Heterogeneous Metal | Iron Powder | Nitro Group Reduction | Electron source for reduction. |

| Base | Pyridine | Condensation/Imination | Activates carbonyl group and facilitates dehydration. |

| Transition Metal Complex | [Rh(C2H4)2Cl]2 | C-C Bond Activation | Enables insertion reactions (in related systems). rsc.org |

| Biocatalyst | Lipase / Alcohol Dehydrogenase | Ketone Reduction | Enantioselective reduction to a chiral alcohol. encyclopedia.pub |

| Organocatalyst | Chiral Primary Amine | Asymmetric Synthesis | Forms chiral iminium ions to direct stereochemical outcome. nih.gov |

Computational and Theoretical Studies of 1 2 Amino 5 Methoxyphenyl Ethanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 1-(2-amino-5-methoxyphenyl)ethanone. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Single crystal X-ray diffraction analysis of this compound has shown that the molecule possesses a nearly planar conformation. benchchem.com This planarity is a key factor in its electronic structure, as it facilitates electron delocalization across the aromatic ring and the substituent groups.

Computational studies on analogous aminoacetophenone systems indicate that the amino tautomer is the more stable form in most solvents. benchchem.com This stability is attributed to the favorable aromatic stabilization energy and the potential for intramolecular hydrogen bonding. The presence of the electron-donating methoxy (B1213986) group at the 5-position further enhances the electron density of the aromatic system, which in turn stabilizes the amino tautomer through resonance effects. benchchem.com

Density Functional Theory (DFT) Applications to the Compound

Density Functional Theory (DFT) is a widely used computational method for investigating the molecular structure and properties of organic compounds. For molecules related to this compound, DFT calculations, often employing the B3LYP functional with various basis sets, have provided valuable insights. nih.govnih.gov

For instance, in a study on the related compound 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, DFT calculations were used to support experimental findings from X-ray diffraction and vibrational spectroscopy. nih.gov These calculations helped in the assignment of characteristic vibrational frequencies and in performing a reliable conformational analysis. nih.gov Similar DFT studies on 1-(6-amino-5-nitronaphthalen-2-yl)ethanone were used to compute the energies of the frontier molecular orbitals (HOMO and LUMO) and to determine the LUMO-HOMO energy gap, which is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govnortheastern.edu

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method can provide detailed information about the interactions between a compound and its environment, such as a solvent or a biological macromolecule.

While no specific molecular dynamics simulation studies were found for this compound in the provided search results, the general principles of MD simulations are applicable. Such simulations could be employed to investigate the solvation of the compound in different media, revealing how solvent molecules arrange themselves around the solute and influence its conformation and dynamics.

Furthermore, if this compound were to be investigated for its potential biological activity, MD simulations would be invaluable for studying its binding to target proteins. These simulations could elucidate the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the compound in the binding site, and could help to explain its mechanism of action at a molecular level.

Conformational Analysis and Energy Landscapes of the Compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to map its potential energy surface.

Experimental evidence from single crystal X-ray diffraction has established that this compound adopts a nearly planar conformation in the solid state, with the acetyl group situated in the plane of the aromatic ring. benchchem.com

Computational methods, such as potential energy surface (PES) scans performed with DFT, can be used to explore the conformational space of the molecule in more detail. For the related compound 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, PES analysis was performed to identify the most stable conformer. nih.gov A similar approach for this compound would involve rotating the key rotatable bonds—namely the C-C bond connecting the acetyl group to the ring and the C-O bond of the methoxy group—to calculate the energy of the molecule at each orientation. This would result in a potential energy landscape, revealing the global and local energy minima corresponding to the most stable and metastable conformations, respectively, as well as the energy barriers between them.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Amino 5 Methoxyphenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-(2-Amino-5-methoxyphenyl)ethanone. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would correspond to the aromatic protons, the amino group protons, and the protons of the methoxy (B1213986) and acetyl groups. Based on the structure and data from analogous compounds, the predicted chemical shifts (δ) are outlined below.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the methyl carbon of the acetyl group. PubChem indicates the availability of ¹³C NMR spectral data. nih.gov

| Atom Type | Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -CH₃ (Acetyl) | ~2.5 | Singlet |

| ¹H | -OCH₃ (Methoxy) | ~3.8 | Singlet |

| ¹H | -NH₂ (Amino) | ~4.0 - 5.0 | Broad singlet, exchangeable with D₂O |

| ¹H | Aromatic (Ar-H) | ~6.6 - 7.3 | Multiple signals exhibiting characteristic splitting patterns (doublets, doublet of doublets) |

| ¹³C | -CH₃ (Acetyl) | ~28 | |

| ¹³C | -OCH₃ (Methoxy) | ~55 | |

| ¹³C | Aromatic (Ar-C) | ~110 - 150 | Multiple signals for the six aromatic carbons |

| ¹³C | C=O (Carbonyl) | ~200 | Typically downfield |

Mass Spectrometry Techniques for Compound Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular weight of this compound is 165.19 g/mol . chemscene.com

In a typical mass spectrum for this compound, the molecular ion peak [M]⁺ would be observed at m/z 165. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the loss of a methyl group (-CH₃) from the acetyl moiety to give a prominent peak at m/z 150, and the subsequent loss of a carbonyl group (-CO). The NIST Mass Spectrometry Data Center provides GC-MS data showing key fragments at m/z 165, 150, and 122. nih.gov

| m/z | Proposed Fragment | Source |

|---|---|---|

| 165 | [M]⁺ (Molecular Ion) | nih.gov |

| 150 | [M - CH₃]⁺ | nih.gov |

| 122 | [M - CH₃ - CO]⁺ or [M - C₂H₃O]⁺ | nih.gov |

X-ray Crystallography and Solid-State Structure Determination

For instance, the crystal structure of 1-(2-Amino-4,5-dimethylphenyl)ethanone, a structural isomer with methyl groups instead of a methoxy group, has been determined. researchgate.net It crystallizes in an orthorhombic system with the space group Pnma. researchgate.net This suggests that this compound would also likely adopt a highly ordered, planar, or near-planar conformation in the solid state, stabilized by intermolecular interactions such as hydrogen bonding involving the amino group and the carbonyl oxygen. The crystal structure of derivatives often shows intramolecular hydrogen bonds and largely planar molecular conformations. nih.govnih.gov

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₃NO | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pnma | researchgate.net |

| a (Å) | 10.4838 (7) | researchgate.net |

| b (Å) | 6.8965 (5) | researchgate.net |

| c (Å) | 12.8538 (9) | researchgate.net |

| Volume (ų) | 929.35 (11) | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1650-1680 cm⁻¹. The C-O stretching of the methoxy group and aromatic ether would be visible in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in Raman spectra. While specific Raman data for the target compound is not detailed, the spectrum of the related 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869) has been recorded, indicating that this technique is applicable for its characterization. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 |

| C=O Stretch | Ketone | 1650 - 1680 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Aryl Ether (-OCH₃) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to investigate the stereochemistry of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, typically due to the presence of a stereocenter.

This compound is an achiral molecule. It does not possess any stereocenters and has a plane of symmetry. Therefore, it is optically inactive and does not produce a signal in CD or ORD spectroscopy. These techniques are not applicable for the stereochemical characterization of this specific compound.

Advanced Hyphenated Techniques for Compound Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering powerful analytical capabilities. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides identification based on its mass spectrum and fragmentation pattern. The availability of GC-MS data for this compound is noted in the PubChem database. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile or thermally sensitive compounds. It uses high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) for separation, followed by mass spectrometric detection. This technique would be highly effective for quantifying the compound in complex matrices, such as in reaction monitoring or metabolic studies.

Derivatization Chemistry and Analog Synthesis from 1 2 Amino 5 Methoxyphenyl Ethanone

Functionalization Strategies for the Amine Moiety

The primary arylamine group in 1-(2-amino-5-methoxyphenyl)ethanone is a key site for derivatization, readily undergoing reactions typical of anilines. These modifications are crucial for building more complex molecular architectures.

Acylation: The amino group can be easily acylated to form amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group, yielding N-(2-acetyl-4-methoxyphenyl)acetamide. This transformation is often used as a protection strategy for the amine, moderating its directing effect in electrophilic aromatic substitution or preventing its participation in undesired side reactions. Reaction with other acylating agents, such as chloroacetyl chloride, can introduce a reactive handle for further functionalization. google.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of the corresponding sulfonamide. This functionalization can significantly alter the electronic properties of the molecule.

N-Alkylation and Reductive Amination: Direct N-alkylation of the primary amine can be challenging due to the potential for over-alkylation. A more controlled approach is reductive amination. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This two-step process involves the initial condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and, for greater selectivity, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-acylated acetophenone |

| Sulfonylation | p-Toluenesulfonyl chloride, base | N-sulfonylated acetophenone |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-alkylated aminophenylethanone |

Functionalization Strategies for the Carbonyl Group

The ketone functionality of this compound is another key handle for derivatization, allowing for a variety of transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(2-amino-5-methoxyphenyl)ethanol. This is typically achieved using hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent. chemicalbook.com This transformation introduces a new chiral center and a hydroxyl group that can be further functionalized.

Condensation Reactions: The carbonyl group can participate in condensation reactions with active methylene (B1212753) compounds. For example, it can undergo aldol-type reactions or be used in multi-component reactions to build more complex structures.

Deoxygenation (Wolff-Kishner Reduction): To completely remove the carbonyl group and convert the acetyl moiety into an ethyl group, the Wolff-Kishner reduction can be employed. byjus.comwikipedia.orgalfa-chemistry.commasterorganicchemistry.com This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. byjus.comwikipedia.orgmasterorganicchemistry.com The driving force is the irreversible loss of nitrogen gas (N₂) to yield the corresponding alkane. masterorganicchemistry.com A common modification, the Huang-Minlon modification, involves conducting the reaction in a one-pot procedure at elevated temperatures to improve yields. wikipedia.orgmasterorganicchemistry.com This method is particularly useful for substrates that are sensitive to acidic conditions, under which the alternative Clemmensen reduction is performed. alfa-chemistry.commasterorganicchemistry.com

Table 2: Examples of Carbonyl Functionalization Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Wolff-Kishner Reduction | Hydrazine (NH₂NH₂), KOH | Ethyl-substituted aniline |

Aromatic Ring Functionalization and Substitution Patterns

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. wikipedia.orgmasterorganicchemistry.com Both are ortho-, para-directing groups. The interplay of these groups, along with the meta-directing acetyl group, governs the regioselectivity of substitution reactions.

Halogenation: Introduction of halogen atoms such as bromine or chlorine onto the aromatic ring can be achieved using the respective halogen (e.g., Br₂) in the presence of a Lewis acid catalyst like FeBr₃. lumenlearning.com The positions of substitution are directed by the powerful activating groups. Given the ortho, para-directing nature of the amine and methoxy groups, substitution is expected to occur at the positions ortho or para to them.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.commasterorganicchemistry.comorgsyn.org This introduces a nitro (-NO₂) group, which is a versatile functional group that can be subsequently reduced to an amino group, enabling the synthesis of diamino derivatives. The regioselectivity of nitration is highly dependent on the reaction conditions and the directing effects of the existing substituents. For instance, nitration can occur at the position ortho to the amino group.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Potential Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative researchgate.net |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

Heterocyclic Ring Formation Utilizing the Compound

This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing a fused benzene (B151609) ring. The ortho-disposed amino and acetyl groups are perfectly positioned to participate in cyclization reactions.

Quinoline (B57606) Synthesis: One of the most prominent applications of 2-aminoacetophenones is in the synthesis of quinolines. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a classic method for quinoline synthesis. researchgate.netorganic-chemistry.org this compound can react with various carbonyl compounds, such as 1,3-dicarbonyls, in the presence of an acid or base catalyst to yield substituted quinolines. researchgate.net For example, reaction with an α-ketoester can lead to the formation of quinoline-2-carboxylates.

Other Heterocycles: The versatile reactivity of the amino and carbonyl groups allows for the construction of other heterocyclic rings. For instance, condensation with hydrazine derivatives can lead to the formation of pyridazinones or other nitrogen-containing heterocycles. Intramolecular cyclization reactions following modification of either the amine or carbonyl group can also give rise to a variety of fused heterocyclic systems, such as benzoxazinones. researchgate.netheteroletters.org

Synthesis of Structurally Related Analogs

The synthesis of analogs of this compound allows for the systematic exploration of structure-activity relationships for various applications. These analogs can feature modifications at several positions.

Variations in Aromatic Substitution: Analogs with different substituents on the aromatic ring can be prepared. For example, starting from different substituted anilines or phenols, analogs with fluoro, chloro, or different alkoxy groups can be synthesized. bldpharm.combldpharm.com For instance, 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone is a structurally related analog. bldpharm.com

Modification of the Acyl Chain: The acetyl group can be replaced with other acyl groups (e.g., propionyl, butyryl) by starting the synthesis from the corresponding 1-(alkoxy-nitrophenyl)alkanone.

Synthesis from Precursors: A common synthetic route to this compound and its analogs involves the nitration of a substituted acetophenone, such as 2'-hydroxy-5'-methoxyacetophenone, followed by the reduction of the nitro group. The reduction is often carried out using reagents like iron in acidic media or through catalytic hydrogenation.

Reaction Kinetics and Thermodynamics of 1 2 Amino 5 Methoxyphenyl Ethanone Transformations

Determination of Rate Constants for Compound Reactions

The rate constant, k, is a fundamental metric in chemical kinetics, quantifying the speed of a chemical reaction. For transformations involving 1-(2-Amino-5-methoxyphenyl)ethanone, such as N-acylation or electrophilic aromatic substitution, the rate constant would be determined experimentally by monitoring the change in concentration of reactants or products over time.

A common reaction for this compound would be the acylation of the amino group. Studies on the acylation of substituted anilines show that the rate constants are significantly influenced by the nature of other substituents on the aromatic ring. rsc.org For instance, the reaction of anilines with acylating agents like acetic anhydride (B1165640) often follows second-order kinetics. The rate law can be expressed as:

Rate = k[this compound][Acylating Agent]

The methoxy (B1213986) group, being an electron-donating group, would be expected to increase the nucleophilicity of the amino group, thereby increasing the rate constant for N-acylation compared to unsubstituted 2-aminoacetophenone. Conversely, the acetyl group is electron-withdrawing and would have a deactivating effect, though its influence is transmitted through the aromatic ring.

Table 1: Hypothetical Rate Constants for the N-Acylation of Aniline Derivatives with Acetic Anhydride at 298 K

| Compound | Substituent Effects | Expected Relative k (s⁻¹) |

| Aniline | Reference | 1.0 |

| 4-Methoxyaniline | Strong electron-donating group | > 1.0 |

| 2-Aminoacetophenone | Electron-withdrawing acetyl group | < 1.0 |

| This compound | Competing effects of methoxy (activating) and acetyl (deactivating) groups | Intermediate |

This table is illustrative, based on established principles of substituent effects on reaction rates. Actual values require experimental determination.

Activation Energy and Enthalpy Studies

Activation energy (Ea) represents the minimum energy required for a reaction to occur. It is a critical parameter for understanding the temperature dependence of a reaction rate, as described by the Arrhenius equation. quora.com For transformations of this compound, the activation energy could be determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T.

The enthalpy of activation (ΔH‡) is related to the activation energy and provides insight into the heat absorbed or released in forming the transition state. For a typical electrophilic aromatic substitution on the ring of this compound, the electron-donating amino and methoxy groups would stabilize the positively charged transition state (the arenium ion), thereby lowering the activation energy compared to benzene (B151609). researchgate.net

Table 2: Illustrative Activation Energies for Electrophilic Bromination

| Compound | Nature of Substituents | Expected Activation Energy (kJ/mol) |

| Benzene | Unsubstituted | High |

| Anisole (Methoxybenzene) | Activating | Moderate |

| Acetanilide | Moderately Activating | Moderate-Low |

| This compound | Highly Activating (synergistic NH2 and OCH3) | Low |

This table presents expected trends based on substituent effects. Precise values are compound-specific and require experimental validation.

Reaction Order and Rate Law Derivation

Rate = k[this compound]¹[Electrophile]¹

However, the mechanism can be more complex. For instance, in the acylation of anilines, the reaction can be catalyzed by a second molecule of the aniline, leading to a more complex rate law with a term that is second-order in the aniline. rsc.org The rate law for a specific transformation of this compound would need to be determined through initial rates or integrated rate law methods.

Equilibrium Studies and Thermodynamic Parameters

Equilibrium studies concern the extent to which a reaction proceeds to completion. The key thermodynamic parameter is the Gibbs free energy change (ΔG), which relates the enthalpy change (ΔH, heat of reaction) and the entropy change (ΔS, change in disorder). youtube.com A negative ΔG indicates a spontaneous reaction.

ΔG = ΔH - TΔS

For the acylation of the amino group in this compound, the formation of a stable amide bond and a byproduct like acetic acid generally results in a negative ΔH (exothermic) and a likely small change in entropy. Thus, the reaction is thermodynamically favorable. Thermodynamic data for the acylation of phenols suggest that such reactions become more favorable at higher temperatures. researchgate.net

Table 3: Estimated Thermodynamic Parameters for the N-Acetylation of this compound at 298 K

| Parameter | Estimated Value | Implication |

| ΔH (Enthalpy Change) | < 0 (Exothermic) | Reaction releases heat |

| ΔS (Entropy Change) | ~ 0 | Minimal change in disorder |

| ΔG (Gibbs Free Energy) | < 0 | Spontaneous reaction |

These are generalized estimations based on similar reactions. Actual thermodynamic values require calorimetric measurements.

Influence of Temperature and Pressure on Reaction Rates

Temperature: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. quora.com A common rule of thumb is that a 10°C rise in temperature can double the rate of many reactions. This is because a higher temperature leads to a greater number of molecules possessing energy equal to or greater than the activation energy. For any transformation of this compound, an increase in temperature would accelerate the reaction, be it acylation, alkylation, or aromatic substitution.

Pressure: The effect of pressure on reaction rates is most significant for reactions in the gas phase or reactions in solution that involve a change in volume during the formation of the transition state. chemguide.co.uk For most reactions of this compound conducted in the liquid phase, such as N-acylation or electrophilic substitution, the effect of pressure on the rate is generally negligible under typical laboratory conditions. chemguide.co.uk Significant pressure effects are usually observed at very high pressures and are related to the activation volume of the reaction. researchgate.net

Mechanistic Implications from Kinetic Data

Kinetic data is a powerful tool for elucidating reaction mechanisms. uni-bonn.de For this compound, the bifunctional nature of the molecule (containing both a nucleophilic amino group and an activated aromatic ring) allows for competing reaction pathways.

For example, in an electrophilic substitution reaction, kinetic studies can help determine the preferred site of attack. The powerful ortho, para-directing amino group and the ortho, para-directing methoxy group would synergistically activate the positions ortho and para to themselves. Kinetic data showing a very high rate of substitution would support a mechanism involving a highly stabilized arenium ion intermediate.

Furthermore, if kinetic studies revealed a complex rate law, such as one with a fractional order or a dependence on the concentration of a product, it could imply a multi-step mechanism, possibly involving intermediates or autocatalysis. rsc.org For instance, in the acylation of anilines, a second-order dependence on the amine suggests a mechanism where one amine molecule acts as a base to deprotonate the intermediate formed from the first amine molecule and the acylating agent. rsc.org

Q & A

Q. What are the optimal synthetic routes for 1-(2-amino-5-methoxyphenyl)ethanone, and how can its purity be ensured?

- Methodological Answer : The compound is synthesized using literature-reported methods involving condensation or substitution reactions. For example, this compound can be functionalized via reactions with benzyl alcohol under reflux conditions (e.g., 3 mmol benzyl alcohol with 1 mmol substrate in toluene at 80°C for 12 hours). Purification is achieved using column chromatography (e.g., silica gel, hexane/ethyl acetate gradient), yielding ~62% pure product. Characterization via NMR (400 MHz, CDCl) and HRMS ensures structural validation, with key spectral peaks at δ 2.60 (s, 3H, CH), 3.77 (s, 3H, OCH), and 7.34–7.23 (m, aromatic protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of NMR, NMR, and HRMS is critical. Key spectral data include:

- NMR: Methoxy (δ 3.77 ppm) and acetyl (δ 2.60 ppm) groups confirm substitution patterns.

- NMR: Carbonyl resonance at δ 200.6 ppm and aromatic carbons (δ 113.7–149.1 ppm) validate the scaffold.

- HRMS: Observed [M+H] at m/z 256.1338 (theoretical 256.1332) confirms molecular formula CHNO .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

- Methodological Answer : Contradictions may arise from impurities, tautomerism, or paramagnetic effects. Strategies include:

- Repurification : Re-run column chromatography to remove byproducts.

- Alternative Solvents : Use deuterated DMSO to resolve broadening caused by hydrogen bonding.

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) or X-ray crystallography for ambiguous cases. For example, X-ray structures of related acetophenones (e.g., [1,1'-biphenyl]-2-yl derivatives) resolve positional isomerism .

Q. What strategies are effective for designing palladacycle catalysts using this compound?

- Methodological Answer : The amino and methoxy groups act as directing groups for cyclometalation with palladium. Example protocol:

- React this compound with Pd(OAc) in acetonitrile at 60°C for 24 hours.

- Isolate the palladacycle via precipitation (e.g., adding diethyl ether) and characterize using NMR (δ 196.9 ppm for Pd–C bonds) and HRMS.

- Test catalytic efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura), optimizing ligand ratios and solvent systems (e.g., toluene/water) .

Q. How can the amino group of this compound be selectively functionalized for bioactive derivative synthesis?

- Methodological Answer :

- Acylation : React with acetyl chloride in THF at 0°C to protect the amino group.

- Nitration : Use HNO/HSO at 0°C to introduce nitro groups at the 3-position, yielding 1-(2-amino-3-nitro-5-methoxyphenyl)ethanone.

- Reduction : Catalytic hydrogenation (H, Pd/C) converts nitro to amine for further coupling.

- Validate regioselectivity via NMR (e.g., downfield shifts for nitro-substituted protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.